molecular formula C23H17ClFN3O B4817670 7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4817670
M. Wt: 405.8 g/mol
InChI Key: IPROTPVVEOVJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a quinoline core with fluorophenyl and pyridinyl groups makes it a versatile compound with potential for various applications.

Properties

IUPAC Name

7-chloro-N-[(2-fluorophenyl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O/c1-14-18(24)10-9-16-17(23(29)27-13-15-6-2-3-7-19(15)25)12-21(28-22(14)16)20-8-4-5-11-26-20/h2-12H,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROTPVVEOVJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=C3F)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE

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